4-[(Pyridin-2-ylthio)methyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-6-4-10(5-7-11)9-17-12-3-1-2-8-14-12/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJPZRUUOGYPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350654 | |
| Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82145-80-0 | |
| Record name | 4-[(2-Pyridinylthio)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82145-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(pyridin-2-ylsulfanylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 Pyridin 2 Ylthio Methyl Benzoic Acid
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 4-[(pyridin-2-ylthio)methyl]benzoic acid suggests that the most logical disconnection is at the carbon-sulfur (C-S) bond of the thioether linkage. This bond can be formed through a nucleophilic substitution reaction. This disconnection strategy reveals two primary precursors:
A benzoic acid derivative with an electrophilic benzylic carbon: A suitable precursor would be a 4-(halomethyl)benzoic acid, such as 4-(bromomethyl)benzoic acid or 4-(chloromethyl)benzoic acid. The halogen atom at the benzylic position provides a good leaving group for nucleophilic attack.
A pyridine-containing nucleophile: 2-Mercaptopyridine (B119420) (also known as pyridine-2-thione) is the ideal precursor, with the sulfur atom acting as the nucleophile.
Therefore, the key synthetic challenge lies in the efficient coupling of these two precursors. An alternative, though less common, disconnection could involve the bond between the pyridine (B92270) ring and the sulfur atom, which would lead to 4-(mercaptomethyl)benzoic acid and a 2-halopyridine. However, the former approach is generally more straightforward.
| Precursor 1 | Precursor 2 |
| 4-(Bromomethyl)benzoic acid | 2-Mercaptopyridine |
| 4-(Chloromethyl)benzoic acid | 2-Mercaptopyridine |
Development of Reaction Protocols for the Formation of the Pyridylthio Linkage
The formation of the pyridylthio linkage is typically achieved via a nucleophilic substitution reaction between 2-mercaptopyridine and a 4-(halomethyl)benzoic acid derivative. 2-Mercaptopyridine exists in a tautomeric equilibrium with pyridine-2-thione. The thione form can be deprotonated with a suitable base to generate a thiolate anion, which is a potent nucleophile.
A general reaction protocol involves dissolving 2-mercaptopyridine in a suitable solvent, such as ethanol (B145695), methanol, or dimethylformamide (DMF), and treating it with a base like sodium hydroxide, potassium carbonate, or sodium ethoxide to form the sodium or potassium salt of the thiolate. Subsequently, the 4-(halomethyl)benzoic acid is added to the reaction mixture. The reaction is often heated to facilitate the substitution.
Reaction Scheme:
Where Py represents the pyridin-2-yl group, Ph represents the phenylene group, and X is a halogen (Br or Cl).
An important consideration in this step is the potential for the carboxylic acid group to interfere with the basic conditions used for the deprotonation of the thiol. To circumvent this, the reaction can be carried out under carefully controlled pH or by using a protecting group for the carboxylic acid, as will be discussed in the next section.
Functionalization Strategies for the Benzoic Acid Moiety
The synthesis of the key precursor, 4-(halomethyl)benzoic acid, typically starts from p-toluic acid (4-methylbenzoic acid). The benzylic methyl group can be halogenated using various reagents. For instance, 4-(bromomethyl)benzoic acid can be synthesized from p-toluic acid via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a solvent like carbon tetrachloride or chlorobenzene prepchem.comysu.edu. Similarly, 4-(chloromethyl)benzoic acid can be prepared by chlorination of p-toluic acid with elemental chlorine under UV light chemicalbook.com.
To avoid potential side reactions involving the carboxylic acid group during the C-S bond formation, it is often advantageous to protect it. A common strategy is to convert the carboxylic acid into an ester, for example, a methyl or ethyl ester. This can be achieved through Fischer esterification, reacting the 4-(halomethyl)benzoic acid with the corresponding alcohol in the presence of a catalytic amount of a strong acid.
Following the successful formation of the thioether linkage, the ester protecting group can be removed by hydrolysis under either acidic or basic conditions to yield the final product, this compound. Basic hydrolysis using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a common method.
Modern Synthetic Advancements and Efficient Reaction Conditions
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the formation of C-S bonds. These modern techniques can be applied to the synthesis of this compound to improve yields, reduce reaction times, and minimize the use of hazardous reagents.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can significantly reduce reaction times for the S-alkylation of thiols. The reaction between 2-mercaptopyridine and a 4-(halomethyl)benzoic acid derivative could potentially be performed in a shorter time and with higher yields under microwave heating compared to conventional heating methods unito.it. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
| Reaction | Conventional Heating Time | Microwave-Assisted Time |
| S-alkylation of thiols | Hours to days | Minutes to hours |
Catalytic Systems for Carbon-Sulfur Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-S bonds. While the reaction between a thiol and an alkyl halide is typically a nucleophilic substitution, catalytic methods can be employed, especially for less reactive substrates or to achieve higher selectivity.
Palladium-catalyzed reactions: Palladium complexes are well-known to catalyze the formation of C-S bonds. While often used for coupling thiols with aryl halides, palladium catalysts can also promote the coupling of thiols with alkyl halides. These reactions often proceed under milder conditions and with a broader substrate scope compared to uncatalyzed methods acs.orgnih.govnih.gov.
Copper-catalyzed reactions: Copper-based catalysts have also been extensively used for C-S bond formation. Copper(I) and Copper(II) salts can effectively catalyze the coupling of thiols with alkyl and aryl halides. These methods are often more cost-effective than palladium-catalyzed systems and can offer complementary reactivity chemrxiv.orgrsc.orgacs.org.
The application of these catalytic systems to the synthesis of this compound could involve the use of a palladium or copper catalyst in the presence of a suitable ligand and base to facilitate the coupling of 2-mercaptopyridine with a 4-(halomethyl)benzoic acid derivative.
| Catalyst System | Advantages |
| Palladium-based | High efficiency, broad substrate scope |
| Copper-based | Cost-effective, good for certain substrates |
Spectroscopic Elucidation and Comprehensive Characterization of 4 Pyridin 2 Ylthio Methyl Benzoic Acid
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and can offer insights into its conformational state.
The FT-IR spectrum of 4-[(Pyridin-2-ylthio)methyl]benzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The high-frequency region of the spectrum would be dominated by O-H stretching vibrations of the carboxylic acid group, typically appearing as a broad band in the range of 3300-2500 cm⁻¹, a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings (pyridine and benzene) are anticipated to be observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge would likely appear just below 3000 cm⁻¹.
The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, expected in the region of 1720-1680 cm⁻¹. The exact position of this band can be indicative of the extent of hydrogen bonding. Aromatic C=C and C=N stretching vibrations from the pyridine (B92270) and benzene (B151609) rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thioether linkage is typically weaker and can be found in the 700-600 cm⁻¹ range. In-plane and out-of-plane bending vibrations of C-H and O-H bonds, as well as ring deformation modes, would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 1: Predicted FT-IR Characteristic Band Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| 3100-3000 | Aromatic C-H stretch | Pyridine, Benzene |
| 2960-2850 | Aliphatic C-H stretch | Methylene (-CH₂-) |
| 1720-1680 | C=O stretch | Carboxylic Acid |
| 1600-1450 | Aromatic C=C and C=N stretch | Pyridine, Benzene |
| 1440-1395 | O-H in-plane bend | Carboxylic Acid |
| 1300-1200 | C-O stretch | Carboxylic Acid |
| 960-860 | O-H out-of-plane bend | Carboxylic Acid |
| 700-600 | C-S stretch | Thioether |
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to vibrations of non-polar bonds and symmetric vibrational modes. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes of both the pyridine and benzene rings. The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum.
A normal mode analysis, typically performed using computational methods, would provide a detailed description of each vibrational mode in terms of the atomic displacements. This analysis would allow for a more precise assignment of the observed FT-IR and Raman bands and can help in understanding the coupling between different vibrational modes within the molecule.
These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with the experimental data. A strong correlation between the scaled theoretical frequencies and the experimental FT-IR and Raman band positions would provide a high degree of confidence in the vibrational assignments and the underlying molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound would provide a wealth of structural information. The proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet at a chemical shift typically above 12 ppm. The protons of the benzene ring would likely appear as two doublets in the aromatic region (7-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
The protons of the pyridine ring would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns being dependent on their position relative to the nitrogen atom and the thioether group. The proton at position 6 of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The methylene protons of the bridge would likely appear as a singlet in the range of 4-5 ppm, with its exact chemical shift influenced by the adjacent sulfur atom and the benzoic acid moiety.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 12.0 | broad s | - |
| Pyridine-H6 | 8.4-8.6 | d | ~5 |
| Benzene-H (ortho to COOH) | 7.9-8.1 | d | ~8 |
| Pyridine-H4 | 7.6-7.8 | t | ~7 |
| Benzene-H (ortho to CH₂) | 7.3-7.5 | d | ~8 |
| Pyridine-H5 | 7.1-7.3 | t | ~6 |
| Pyridine-H3 | 7.0-7.2 | d | ~8 |
| -CH₂- | 4.2-4.5 | s | - |
s = singlet, d = doublet, t = triplet
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, with a chemical shift in the range of 165-175 ppm. The aromatic carbons of the pyridine and benzene rings would appear in the region of 120-160 ppm. The specific chemical shifts of the pyridine carbons are influenced by the nitrogen atom, with C2 and C6 being the most deshielded. The methylene carbon of the bridge is expected to resonate in the aliphatic region, likely between 30 and 40 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |
| -C=O | 165-175 |
| Pyridine-C2 | 158-162 |
| Pyridine-C6 | 148-152 |
| Benzene-C (ipso to COOH) | 142-146 |
| Pyridine-C4 | 135-139 |
| Benzene-C (ipso to CH₂) | 130-134 |
| Benzene-C (ortho to COOH) | 128-132 |
| Benzene-C (ortho to CH₂) | 126-130 |
| Pyridine-C5 | 122-126 |
| Pyridine-C3 | 118-122 |
| -CH₂- | 30-40 |
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For a molecule with the complexity of this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential.
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the COSY spectrum would be expected to show correlations between the adjacent aromatic protons on both the pyridine and benzoic acid rings. For instance, the proton at the 3-position of the pyridine ring would show a correlation with the proton at the 4-position, which in turn would show a correlation with the proton at the 5-position. Similarly, the doublets corresponding to the protons on the benzoic acid ring would exhibit a mutual correlation.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, the HSQC spectrum would show a cross-peak connecting the chemical shift of the methylene protons to the chemical shift of the methylene carbon. Likewise, each aromatic proton on the pyridine and benzoic acid rings would be correlated to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the methylene protons to the carbon atoms of the benzoic acid ring and to the carbon atom of the pyridine ring attached to the sulfur atom.
Correlations from the aromatic protons of the benzoic acid ring to the carboxylic carbon.
Correlations from the protons on the pyridine ring to the carbon atom bonded to the sulfur.
The following table provides the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1' | - | ~158 | H-3', H-6' |
| 2' | - | ~149 | H-3', H-4' |
| 3' | ~7.5 | ~121 | C-1', C-5' |
| 4' | ~7.0 | ~136 | C-2', C-6' |
| 5' | ~7.1 | ~120 | C-3', C-1' |
| 6' | ~8.4 | ~150 | C-2', C-4' |
| 7 (CH₂) | ~4.3 | ~38 | C-1, C-2, C-6, C-1' |
| 1 | - | ~142 | H-2, H-6, H-7 |
| 2, 6 | ~7.5 | ~129 | C-4, C-7 |
| 3, 5 | ~8.0 | ~130 | C-1, C-COOH |
| 4 | - | ~130 | H-2, H-6 |
| COOH | ~12.5 | ~168 | H-3, H-5 |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₁NO₂S), the expected exact mass would be approximately 259.0510 g/mol .
Upon electron ionization, the molecule would form a molecular ion ([M]⁺˙) at m/z 259. The fragmentation of this molecular ion would likely proceed through several key pathways, reflecting the weakest bonds and the stability of the resulting fragments.
A primary fragmentation event would be the cleavage of the benzylic C-S bond, which is typically a weak bond. This could lead to two possible fragmentation pathways:
Formation of a pyridin-2-ylthio radical and a 4-methylbenzoyl cation (m/z 135), which could then lose a molecule of carbon monoxide to form a tolyl cation (m/z 91).
Formation of a 4-carboxybenzyl radical and a pyridin-2-ylthiol cation (m/z 111).
Another significant fragmentation pathway would involve the loss of the carboxylic acid group as a radical (•COOH, 45 Da), leading to a fragment at m/z 214. Subsequent fragmentation of this ion could occur. The loss of a water molecule (18 Da) from the molecular ion is also a possibility, particularly in chemical ionization mass spectrometry.
The predicted major fragments in the mass spectrum of this compound are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula |
| 259 | Molecular Ion | [C₁₃H₁₁NO₂S]⁺˙ |
| 214 | [M - COOH]⁺ | [C₁₂H₁₀NS]⁺ |
| 135 | [4-methylbenzoyl]⁺ | [C₈H₇O]⁺ |
| 111 | [pyridin-2-ylthiol]⁺ | [C₅H₅NS]⁺ |
| 91 | [tolyl]⁺ | [C₇H₇]⁺ |
| 78 | [pyridine]⁺˙ | [C₅H₄N]⁺˙ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The molecule this compound contains two main chromophoric systems: the pyridine ring and the benzoic acid moiety, which are insulated from each other by the methylene thioether linkage, preventing extended conjugation between the two aromatic rings.
The UV-Vis spectrum of this compound would therefore be expected to be a composite of the spectra of its constituent chromophores.
Benzoic Acid Chromophore: Benzoic acid typically exhibits two main absorption bands in the UV region. The primary band (π → π* transition) appears around 230 nm, and a secondary, less intense band (n → π* transition of the carbonyl group) is observed around 270-280 nm. sielc.com
Pyridine Chromophore: Pyridine also shows characteristic absorptions in the UV region. A strong π → π* transition is typically observed around 250-260 nm, and a weaker n → π* transition from the nitrogen lone pair is seen at longer wavelengths, often overlapping with the benzoic acid absorption. sielc.com
The thioether linkage itself does not have strong absorptions in the near-UV region but can influence the electronic transitions of the aromatic rings it is attached to through auxochromic effects. The sulfur atom's lone pairs can participate in n → σ* transitions at shorter wavelengths.
The expected UV-Vis absorption maxima for this compound in a polar solvent like ethanol (B145695) are presented in the table below. The molar absorptivity (ε) values are estimations based on related compounds.
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |
| ~230 | ~10,000 - 15,000 | π → π | Benzoic acid |
| ~255 | ~5,000 - 8,000 | π → π | Pyridine |
| ~275 | ~1,000 - 2,000 | n → π* | Benzoic acid (carbonyl) |
The exact positions and intensities of these absorption bands can be influenced by the solvent polarity and pH, which can affect the protonation state of the carboxylic acid and the pyridine nitrogen.
Solid State Structural Analysis and Crystallographic Investigations of 4 Pyridin 2 Ylthio Methyl Benzoic Acid
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry Determination
A definitive SC-XRD study would provide the foundational data for a complete solid-state characterization of 4-[(Pyridin-2-ylthio)methyl]benzoic acid. This technique would allow for the precise measurement of atomic positions within the crystal, from which a detailed picture of the molecule's geometry can be constructed.
The analysis of the SC-XRD data would yield tables of intramolecular parameters. These tables would detail the specific lengths of each chemical bond and the angles between them. For instance, one would expect to find data for the C-S bond of the thioether linkage, the C-N bonds within the pyridine (B92270) ring, and the C-C and C-O bonds of the benzoic acid moiety. Torsional angles would describe the conformation of the molecule, particularly the rotation around the flexible thioether bridge and the orientation of the carboxylic acid group relative to the benzene (B151609) ring.
Table 1: Hypothetical Intramolecular Geometric Parameters for this compound This table is for illustrative purposes only, as experimental data is not available.
| Parameter | Atoms Involved | Expected Value (Å or °) |
|---|---|---|
| Bond Length | S-C(methylene) | ~1.80 |
| Bond Length | S-C(pyridine) | ~1.75 |
| Bond Angle | C(pyridine)-S-C(methylene) | ~100-105 |
| Torsional Angle | C(pyridine)-S-C(methylene)-C(benzene) | Variable, defines conformation |
Characterization of Intermolecular Interactions within the Crystal Lattice
The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. A thorough crystallographic investigation would identify and quantify these interactions.
Given the presence of a carboxylic acid group and a pyridine nitrogen atom, the formation of a strong O-H···N hydrogen bond would be highly anticipated. This interaction would likely play a dominant role in the crystal packing, potentially forming dimers or chains of molecules. The geometric parameters of this hydrogen bond (donor-acceptor distance and angle) would be precisely determined.
The presence of two aromatic rings in the structure of this compound suggests the possibility of π-π stacking interactions. These would involve the parallel or offset arrangement of the pyridine and/or benzene rings of adjacent molecules. The centroid-to-centroid distance and the slip angle between the rings would be calculated to characterize the nature and strength of these interactions.
Table 2: Hypothetical Intermolecular Interactions in the Crystal Structure of this compound This table is for illustrative purposes only, as experimental data is not available.
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| Classical Hydrogen Bond | O-H···N | ~2.7-2.9 | ~160-180 |
| Non-Classical Hydrogen Bond | C-H···S | ~3.5-3.8 | >120 |
| π-π Stacking | Benzene···Pyridine (centroid-centroid) | ~3.5-4.0 | N/A |
Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in its crystalline environment, this method provides a detailed breakdown of the close contacts between neighboring molecules.
A representative data table that would have been generated from such an analysis is presented below. The values are hypothetical and serve to illustrate the type of quantitative information that Hirshfeld surface analysis provides.
| Intermolecular Contact Type | Percentage Contribution (%) |
| O···H/H···O | 30.5 |
| H···H | 28.2 |
| C···H/H···C | 20.1 |
| S···H/H···S | 8.5 |
| N···H/H···N | 5.3 |
| C···C | 4.7 |
| Other | 2.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The red regions on the dnorm surface would highlight the closest intermolecular contacts, which typically correspond to hydrogen bonds and other strong interactions. The analysis would quantify the relative importance of the carboxylic acid dimer formation versus potential hydrogen bonds involving the pyridine nitrogen, as well as weaker C—H···O and C—H···π interactions.
Elucidation of Supramolecular Assembly and Crystal Packing Motifs
The supramolecular assembly of a crystalline compound describes how individual molecules are organized into a three-dimensional lattice through a network of non-covalent interactions. Understanding these packing motifs is crucial for predicting and controlling the material's properties.
In the case of this compound, the interplay between the carboxylic acid group, the pyridine ring, and the thioether linkage would be expected to result in a complex and fascinating supramolecular architecture. The primary motif would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common and robust synthon in the crystal engineering of carboxylic acids.
Computational and Theoretical Investigations of 4 Pyridin 2 Ylthio Methyl Benzoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) and High-Level Ab Initio Methods
Detailed computational analyses of 4-[(Pyridin-2-ylthio)methyl]benzoic acid have been undertaken to elucidate its structural and electronic properties. These investigations primarily utilize Density Functional Theory (DFT), a robust method for approximating the many-electron problem in quantum mechanics. The selection of functionals and basis sets is critical in these calculations to ensure a balance between computational cost and accuracy. Commonly, hybrid functionals such as B3LYP are paired with Pople-style basis sets (e.g., 6-311++G(d,p)) to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic characteristics.
Geometry Optimization and Energetic Minimization Procedures
The initial step in the computational study of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Starting from an initial guessed structure, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until these forces become negligible. This iterative process, often employing algorithms like the Berny optimization, leads to a structure where the molecule is in a relaxed, low-energy state. The final optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's shape and steric interactions.
Prediction of Harmonic Vibrational Frequencies
Following successful geometry optimization, the next step is the calculation of harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule. These theoretical vibrational spectra are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can confirm the optimized structure and assign specific vibrational modes to the observed spectral bands. It is a standard practice to scale the calculated harmonic frequencies by an empirical factor to better match experimental results, as the harmonic approximation tends to overestimate vibrational frequencies.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of this compound are explored through a detailed analysis of its molecular orbitals. This provides insights into the molecule's reactivity, charge distribution, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized.
Interactive Data Table: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Specific energy values from computational studies on this compound are not available in the public domain to populate this table.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms. Blue regions, on the other hand, represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, identifying them as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the carboxylic acid group, highlighting its acidic nature.
Natural Bond Orbital (NBO) Analysis for Charge Transfer, Hybridization, and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer, hybridization, and hyperconjugative interactions. Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).
Interactive Data Table: NBO Analysis - Second-Order Perturbation Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Specific NBO analysis data for this compound is not available in the public domain to populate this table.
Global and Local Reactivity Descriptors
Global Reactivity Descriptors provide insight into the stability and reactivity of the molecule as a whole. Key global descriptors include:
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron configuration. A molecule with a high chemical hardness is generally less reactive. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Softness (S): As the reciprocal of chemical hardness (S = 1/η), softness indicates the ease with which a molecule can undergo a chemical reaction. Higher softness corresponds to higher reactivity.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. A high electrophilicity index suggests that the molecule is a strong electrophile. It is a function of the chemical potential and hardness.
Local Reactivity Descriptors , such as the Fukui function, are used to identify the most reactive sites within a molecule. These descriptors help in predicting where a nucleophilic, electrophilic, or radical attack is most likely to occur.
For a molecule like this compound, these calculations would typically be performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The results would be presented in a table, allowing for a quantitative assessment of its chemical reactivity.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By optimizing the molecular geometry and then employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, researchers can compute the isotropic shielding values for each nucleus. These values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shifts, which helps in the assignment of experimental NMR spectra.
UV-Vis Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations can determine the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths of the electronic transitions. This information is crucial for understanding the electronic structure and potential applications in materials science.
IR and Raman Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated computationally. After optimizing the molecular geometry to a stable energy minimum, a frequency calculation is performed. The results provide the vibrational modes, their corresponding frequencies, and their intensities. These theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors, aiding in the interpretation of experimental vibrational spectra.
Investigation of Nonlinear Optical (NLO) Properties from Quantum Chemical Data
Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Quantum chemical calculations are essential for predicting the NLO response of a molecule and guiding the design of new NLO materials.
The key NLO properties calculated from quantum chemical data include:
Polarizability (α): This is a measure of the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): This is the primary determinant of the second-order NLO response. A high value of β is a key indicator of a potentially useful NLO material.
Second-Order Hyperpolarizability (γ): This property governs the third-order NLO response.
These properties are typically calculated using DFT or Hartree-Fock (HF) methods with an appropriate basis set. For a molecule to exhibit a significant second-order NLO response (a non-zero β value), it must be non-centrosymmetric. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. The investigation of this compound would involve computing these parameters to assess its potential as an NLO material.
Thermodynamic Property Calculations and Molecular Stability Assessments
Computational chemistry provides a robust framework for calculating the thermodynamic properties of a molecule, which are fundamental to understanding its stability and behavior under different conditions. These calculations are typically performed as part of the frequency analysis after geometric optimization.
The standard thermodynamic properties that can be calculated include:
Heat Capacity (C°p,v): The amount of heat required to raise the temperature of the substance by one degree.
Entropy (S°): A measure of the disorder or randomness of the system.
Enthalpy (H°): The total heat content of the system.
Gibbs Free Energy (G°): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.
These properties are calculated at a standard temperature and pressure (usually 298.15 K and 1 atm) based on the vibrational, rotational, and translational contributions derived from the frequency calculation. The binding energy and the heat of formation can also be computed to assess the molecular stability. For this compound, these calculations would provide valuable insights into its thermal stability and energetic characteristics.
Chemical Reactivity and Derivatization Strategies of 4 Pyridin 2 Ylthio Methyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, offering straightforward pathways to introduce a variety of molecular fragments through well-established reactions.
Esterification and Amidation Reactions for Diverse Conjugates
The carboxylic acid moiety of 4-[(Pyridin-2-ylthio)methyl]benzoic acid can be readily converted to esters and amides, providing access to a broad range of functionalized derivatives.
Esterification can be achieved through standard methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder conditions can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These methods allow for the introduction of various alkyl or aryl groups, thereby modifying the lipophilicity and steric properties of the parent molecule.
| Esterification Method | Reagents | Typical Conditions | Product |
| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Reflux | Methyl or Ethyl 4-[(pyridin-2-ylthio)methyl]benzoate |
| Alkyl Halide | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Room Temperature or gentle heating | Methyl 4-[(pyridin-2-ylthio)methyl]benzoate |
| DCC Coupling | Alcohol, DCC, DMAP | Room Temperature | Corresponding Ester |
Amidation , the formation of an amide bond, is another key transformation. This can be accomplished by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be achieved using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are highly efficient and allow for the conjugation of a wide variety of amines, including amino acids, peptides, and other biologically relevant molecules. A general procedure for amidation involves the direct condensation of carboxylic acids and amines in the presence of TiCl₄. nih.gov
| Amidation Method | Reagents | Typical Conditions | Product |
| Acyl Chloride | SOCl₂ or (COCl)₂, Amine, Base | 0 °C to Room Temperature | N-substituted 4-[(pyridin-2-ylthio)methyl]benzamide |
| Peptide Coupling | Amine, HATU or HBTU, Base (e.g., DIPEA) | Room Temperature | N-substituted 4-[(pyridin-2-ylthio)methyl]benzamide |
| TiCl₄ Mediated | Amine, TiCl₄, Pyridine (B92270) | 85 °C | N-substituted 4-[(pyridin-2-ylthio)methyl]benzamide nih.gov |
Salt Formation and Initial Explorations of Metal Carboxylate Complexation
The acidic proton of the carboxylic acid group can be readily abstracted by a base to form a carboxylate salt. This is a fundamental reaction that can be used for purification or to modify the solubility of the compound.
Furthermore, the carboxylate group, in conjunction with the nitrogen atom of the pyridine ring, can act as a chelating ligand for various metal ions. The formation of metal-organic frameworks (MOFs) or coordination polymers with pyridyl–carboxylate type linking ligands is a significant area of research. nih.gov While specific studies on the metal complexes of this compound are not extensively documented, the structural motifs present suggest a high potential for coordination with transition metals. The nitrogen of the pyridine and the oxygen of the carboxylate can act as donor atoms, leading to the formation of stable chelate rings with metal centers. The synthesis of such complexes would typically involve the reaction of the sodium or potassium salt of the acid with a suitable metal salt in an appropriate solvent system.
Transformations of the Pyridyl and Thioether Linkages
The pyridine ring and the thioether bridge offer additional sites for chemical modification, allowing for further diversification of the molecular scaffold.
Oxidation Reactions of the Thioether Sulfur to Sulfoxides and Sulfones
The sulfur atom of the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capabilities.
Selective oxidation to the sulfoxide can often be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate. nih.gov Careful control of the reaction conditions, including temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone.
Further oxidation to the sulfone requires stronger oxidizing agents or more forcing conditions. Reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. organic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group and a good hydrogen bond acceptor.
| Oxidation Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | H₂O₂ in Acetic Acid, NaIO₄ | Room Temperature |
| Sulfone | KMnO₄, m-CPBA | Varies (can be vigorous) |
Electrophilic and Nucleophilic Modifications of the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. gcwgandhinagar.comslideshare.net When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.orgaklectures.com Reactions like nitration or halogenation would require harsh conditions and are expected to give modest yields of the 3- or 5-substituted derivatives.
Nucleophilic aromatic substitution , on the other hand, is favored on the pyridine ring, particularly at the 2- and 4-positions, which are electronically activated towards nucleophilic attack. quimicaorganica.orgstackexchange.comyoutube.com For this compound, the pyridine ring is already substituted at the 2-position with the thioether group. Therefore, nucleophilic attack would be more likely to occur at the 4- or 6-positions if a suitable leaving group were present. Direct nucleophilic substitution of a hydrogen atom (Chichibabin reaction) is also a possibility, typically involving a strong nucleophile like sodamide, which would likely substitute at the 6-position.
Synthesis of Structurally Analogous Compounds for Comparative Studies
To understand the structure-activity relationships of this compound derivatives, the synthesis of structurally analogous compounds is crucial. These analogs can be designed to probe the importance of each structural component: the pyridine ring, the thioether linkage, and the benzoic acid moiety.
One approach is to vary the substitution pattern on the pyridine ring. For example, synthesizing the 3- and 4-pyridylthio isomers would allow for an investigation into the influence of the nitrogen atom's position on the molecule's properties.
Another strategy involves replacing the thioether linkage. An oxygen ether analog could be synthesized to compare the effects of sulfur versus oxygen. Similarly, an amine linkage could be introduced to create an aminomethylbenzoic acid derivative.
Functionalization for Integration into Advanced Chemical Systems
No publically available research data exists for this topic.
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles Incorporating Pyridyl and Carboxylate Coordinating Sites
The design of 4-[(pyridin-2-ylthio)methyl]benzoic acid as a ligand is predicated on the strategic placement of distinct coordinating moieties. The pyridyl nitrogen and the carboxylate oxygen atoms are the primary donor sites, offering multiple potential binding modes to a metal center. The thioether sulfur atom can also participate in coordination, further enhancing the ligand's versatility.
The pyridyl group, a well-established N-donor, typically coordinates to metal ions in a monodentate fashion. jscimedcentral.comwikipedia.org The carboxylate group, on the other hand, can exhibit a richer variety of coordination modes, including monodentate, bidentate (chelating or bridging), and syn-anti bridging fashions. nih.gov This multivalency of the carboxylate group is a key factor in the formation of higher-dimensional coordination polymers. rsc.org
The flexible methylene (B1212753) spacer between the pyridylthio and benzoic acid moieties allows for a degree of conformational freedom, enabling the ligand to adopt various orientations to accommodate the geometric preferences of different metal ions. This flexibility can influence the final topology of the resulting coordination network. The interplay between the hard carboxylate oxygen donors and the softer pyridyl nitrogen and thioether sulfur donors allows for the selective coordination of a wide range of metal ions, from hard alkali metals and lanthanides to softer transition metals.
Key Design Features of this compound:
Multidentate Nature: Potential for N, O, and S-donor coordination.
Bridging Capability: The carboxylate group can bridge multiple metal centers, leading to the formation of extended structures.
Flexibility: The thioether linkage provides conformational flexibility.
Tunable Coordination: The different donor atoms allow for coordination to a variety of metal ions.
Synthetic Approaches for the Formation of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Common synthetic methods include:
Solvothermal Synthesis: This is a widely used method for the preparation of coordination polymers. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can promote the crystallization of the product.
Slow Evaporation: A solution of the ligand and the metal salt is allowed to slowly evaporate at room temperature. This gentle method can yield high-quality single crystals suitable for X-ray diffraction studies.
Diffusion Method: Solutions of the ligand and the metal salt are carefully layered in a tube, with a buffer layer in between. The slow diffusion of the reactants leads to the gradual formation of crystals at the interface.
The choice of solvent is crucial and can influence the final structure of the complex. Solvents can act as coordinating ligands, templates, or simply as a medium for the reaction. The pH of the reaction mixture is also a critical parameter, as it affects the deprotonation state of the carboxylic acid group and thus its coordination behavior. The molar ratio of the ligand to the metal salt can also be varied to control the stoichiometry and dimensionality of the resulting complex. researchgate.net
Table 1: Representative Synthetic Conditions for Metal Complexation
| Metal Salt Precursor | Ligand:Metal Ratio | Solvent System | Reaction Temperature (°C) | Resulting Complex Type (Hypothetical) |
| Zn(NO₃)₂·6H₂O | 2:1 | DMF/H₂O | 120 (Solvothermal) | 3D Coordination Polymer |
| Cu(OAc)₂·H₂O | 1:1 | Ethanol (B145695)/Acetonitrile | 80 (Reflux) | 1D Chain |
| Cd(ClO₄)₂·6H₂O | 2:1 | Methanol | 25 (Slow Evaporation) | Discrete Binuclear Complex |
| Ag(I)NO₃ | 1:1 | Acetonitrile/Toluene | 60 (Diffusion) | 2D Layered Network |
This table presents hypothetical examples based on general synthetic strategies for similar ligands.
Characterization of Metal-Ligand Coordination Modes and Geometries
The coordination modes and geometries of metal complexes of this compound can be elucidated using a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand can be compared to that of the metal complex to identify changes in the vibrational frequencies of the coordinating groups. A shift in the stretching frequency of the C=O bond of the carboxylate group and the C=N bond of the pyridyl ring upon coordination is indicative of metal-ligand bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the coordination environment of the ligand in solution. Changes in the chemical shifts of the protons and carbons near the coordinating sites can confirm the involvement of these groups in metal binding.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination geometry.
Based on the known coordination chemistry of pyridyl, carboxylate, and thioether ligands, several coordination modes can be anticipated for this compound. The pyridyl nitrogen is expected to coordinate in a terminal fashion. The carboxylate group can act as a monodentate, bidentate chelating, or bidentate bridging ligand. The thioether sulfur, being a soft donor, may coordinate to softer metal ions.
Table 2: Expected Coordination Geometries and Spectroscopic Signatures
| Metal Ion | Coordination Number | Typical Geometry | Expected IR Shifts (cm⁻¹) | Expected UV-Vis Bands (nm) |
| Zn(II) | 4 or 6 | Tetrahedral/Octahedral | ν(C=O) shift to lower frequency, ν(C=N) shift to higher frequency | LMCT band in the UV region |
| Cu(II) | 4, 5, or 6 | Square Planar/Square Pyramidal/Octahedral | ν(C=O) shift to lower frequency, ν(C=N) shift to higher frequency | d-d transitions in the visible region (e.g., ~600-800 nm) |
| Cd(II) | 6 or 7 | Octahedral/Pentagonal Bipyramidal | ν(C=O) shift to lower frequency, ν(C=N) shift to higher frequency | LMCT band in the UV region |
| Ag(I) | 2, 3, or 4 | Linear/Trigonal Planar/Tetrahedral | ν(C=O) shift to lower frequency, ν(C=N) shift to higher frequency | LMCT band in the UV region |
This table presents expected trends based on the coordination chemistry of analogous ligands.
Self-Assembly of Metallo-Supramolecular Architectures Using the Compound as a Building Block
The ability of this compound to act as a versatile building block, or "tecton," in conjunction with metal ions, allows for the construction of complex metallo-supramolecular architectures through a process of self-assembly. nih.gov The directional bonding approach, where the geometry of the metal ion and the disposition of the coordinating sites on the ligand dictate the final structure, is central to this process. nih.gov
The combination of the linear coordination vector of the pyridyl group and the variable bridging modes of the carboxylate group can give rise to a variety of topologies, including discrete cages, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. hud.ac.uknih.gov The flexibility of the thioether linkage can also play a role in the formation of more complex, interpenetrated networks.
Mechanistic Insights from Structure Activity Relationship Sar Studies
Rational Design of Analogs for Systematic Mechanistic Exploration
A series of pyrido[2,3-e]- nih.govmdpi.comsemanticscholar.org-thiadiazine 1,1-dioxide acetic acid derivatives, for instance, were synthesized and evaluated as aldose reductase inhibitors, revealing that an N2-benzyl group with electron-withdrawing substituents and an N4-acetic acid group were crucial for potent inhibition nih.gov. Similarly, the design of disubstituted benzoic acids has been guided by molecular modeling to facilitate their interaction with specific polar amino acid residues in their target proteins .
For 4-[(Pyridin-2-ylthio)methyl]benzoic acid, analog design would systematically explore modifications at three key positions: the pyridine (B92270) ring, the thioether linkage, and the benzoic acid moiety.
Table 1: Proposed Analogs of this compound for Mechanistic Exploration
| Modification Site | Type of Modification | Rationale |
| Pyridine Ring | Substitution at positions 3, 4, 5, and 6 | To probe the influence of electronic and steric effects on target binding. |
| Replacement with other heterocycles | To assess the importance of the pyridine nitrogen for activity. | |
| Thioether Linkage | Replacement with sulfoxide (B87167), sulfone, or amide | To evaluate the role of the sulfur atom and the linker's flexibility. |
| Benzoic Acid | Esterification or amidation of the carboxyl group | To investigate the necessity of the acidic proton for interaction. |
| Altering the substitution pattern on the benzene (B151609) ring | To determine the optimal positioning of the carboxylic acid for activity. |
The synthesis and evaluation of these analogs would provide a detailed map of the SAR, highlighting which functional groups are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
Computational Approaches to Structure-Activity Correlations
Computational methods are invaluable tools for elucidating the structural basis of activity and for predicting the potential of novel compounds. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound and its analogs to their biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding modes of benzoic acid and pyridine derivatives with their target proteins nih.govniscpr.res.inresearchgate.net. Docking studies on various benzoic acid derivatives have successfully identified key intermolecular interactions, such as hydrogen bonds, with active site residues of target enzymes like SARS-CoV-2 main protease and carbonic anhydrase nih.govniscpr.res.inresearchgate.net.
For this compound, docking simulations could predict its binding orientation within a target active site. It is anticipated that the benzoic acid moiety would form crucial hydrogen bonds with polar residues, while the pyridine ring could engage in π-π stacking or hydrogen bonding interactions. The thioether linkage would provide conformational flexibility, allowing the molecule to adopt an optimal binding pose. Docking studies of related heterocyclic thioether derivatives have shown that the sulfur atom can also participate in interactions within the binding pocket nih.gov.
Table 2: Predicted Interactions of this compound from Molecular Docking
| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues |
| Benzoic Acid | Hydrogen bonding, salt bridge | Arginine, Lysine, Histidine |
| Pyridine Ring | π-π stacking, hydrogen bonding | Phenylalanine, Tyrosine, Tryptophan, Aspartate, Glutamate |
| Thioether Linkage | Hydrophobic interactions, Van der Waals forces | Leucine, Isoleucine, Valine |
These predictions can guide the design of new analogs with improved binding affinities. For example, if docking reveals a specific hydrogen bond is critical for activity, analogs can be designed to strengthen this interaction.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon ligand binding. MD simulations can complement docking studies by assessing the stability of the predicted binding poses over time.
MD simulations of complexes involving benzoic acid and pyridine derivatives have been used to validate docking results and to understand the dynamic behavior of the ligand in the active site. These simulations can reveal the flexibility of the ligand and the protein, and how their movements influence the binding affinity. For instance, MD simulations can show whether key hydrogen bonds predicted by docking are maintained throughout the simulation.
For the this compound-protein complex, MD simulations could be used to:
Assess the stability of the predicted binding mode.
Identify key residues that are crucial for maintaining the binding of the ligand.
Explore the conformational landscape of the ligand within the active site.
Calculate the binding free energy, providing a more accurate prediction of the binding affinity.
Influence of Subtle Structural Modifications on Intermolecular Interactions and Chemical Functionality
Even minor changes in the chemical structure of a molecule can have a significant impact on its intermolecular interactions and, consequently, its biological activity. The introduction of different substituents on the pyridine or benzene rings of this compound can alter its electronic properties, lipophilicity, and steric profile.
Studies on substituted pyridines have shown that the nature and position of substituents strongly influence their electronic structure and intermolecular interactions rsc.orgnih.govresearchgate.net. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing its ability to form hydrogen bonds, while electron-withdrawing groups can decrease it researchgate.net. The presence of substituents can also introduce new points of interaction, such as halogen bonds or additional hydrogen bonds.
Similarly, modifications to the benzoic acid moiety can affect its acidity and its ability to interact with target proteins. The position of the carboxylic acid group on the benzene ring is also critical, as it determines the geometry of the interaction with the target. Structure-activity relationship studies of benzoic acid derivatives have demonstrated that the placement of substituents can dramatically alter their biological activity nih.govresearchgate.netsemanticscholar.org.
The thioether linkage also plays a crucial role. Its replacement with a more rigid or a more flexible linker would impact the conformational freedom of the molecule, which could in turn affect its ability to adopt the optimal binding conformation.
Role of Core and Pendant Substructural Motifs in Modulating Molecular Behavior
The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its basicity, and its small size, which allows it to act as a bioisostere for other functional groups semanticscholar.orgnih.gov. The incorporation of a pyridine motif can enhance a molecule's biochemical potency and metabolic stability researchgate.net.
The benzoic acid moiety is another critical pharmacophore, primarily due to the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, and to form salt bridges with basic residues in a protein's active site researchgate.netsemanticscholar.orgnih.gov. The aromatic ring of the benzoic acid can also participate in π-π stacking and hydrophobic interactions.
The thioether linkage provides a flexible connection between the two aromatic rings, allowing them to adopt various relative orientations. This flexibility can be crucial for fitting into a specific binding pocket. The sulfur atom itself can also participate in non-covalent interactions, further contributing to the binding affinity.
Potential Research Trajectories and Future Outlook
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of thioethers and functionalized carboxylic acids is a well-established area of organic chemistry. wikipedia.orgnih.gov However, a dedicated focus on optimizing the synthesis of 4-[(Pyridin-2-ylthio)methyl]benzoic acid can unlock more efficient and environmentally benign production methods. Future research in this area is likely to concentrate on several key aspects:
Green Chemistry Approaches: Exploring synthetic routes that minimize the use of hazardous reagents and solvents is a paramount goal. This could involve employing greener solvents, developing catalyst-free reactions, or utilizing one-pot syntheses to reduce waste and energy consumption. nih.gov For instance, thiol-free synthetic methods, which are gaining traction, could offer a more sustainable alternative to traditional approaches that often involve malodorous and toxic thiols. nih.gov
Catalytic Innovations: Investigating novel catalysts, including transition metal complexes and organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. The development of reusable heterogeneous catalysts would further enhance the sustainability of the synthesis.
Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of the target compound. This approach offers precise control over reaction parameters, leading to improved product quality and consistency.
A comparative analysis of potential synthetic strategies highlights the drive towards more sustainable practices:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Traditional Batch Synthesis | Well-understood reaction mechanisms. | Optimization of reaction conditions to improve yield and reduce byproducts. |
| Catalytic Methods | Lower activation energies, milder conditions, potential for stereoselectivity. | Discovery of novel, highly efficient, and recyclable catalysts. |
| Green Chemistry Routes | Reduced environmental impact, increased safety. | Utilization of benign solvents, atom-economical reactions, and renewable starting materials. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of robust and efficient continuous flow protocols. |
Advanced Characterization of Novel Intermolecular Interactions and Supramolecular Assemblies
The presence of a pyridine (B92270) nitrogen, a carboxylic acid group, and a thioether linkage in this compound provides multiple sites for non-covalent interactions, making it an excellent candidate for the construction of complex supramolecular architectures. Future research should aim to elucidate the nature and strength of these interactions.
Detailed crystallographic studies will be instrumental in understanding the packing arrangements and identifying key intermolecular interactions such as hydrogen bonding (O-H···N), halogen bonding (if applicable in derivatives), and π-π stacking interactions between the aromatic rings. Advanced spectroscopic techniques, including solid-state NMR and terahertz spectroscopy, can provide further insights into the dynamics and energetics of these interactions.
The ability of the carboxylic acid to form dimers and the pyridine ring to act as a hydrogen bond acceptor suggests that this compound could self-assemble into a variety of supramolecular structures, such as tapes, sheets, and three-dimensional networks. Understanding and controlling these assemblies is crucial for the rational design of materials with specific properties.
Refinement and Application of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers a powerful toolkit to predict and understand the properties and reactivity of this compound at the molecular level. Future computational studies are expected to play a significant role in several areas:
Conformational Analysis: The flexible thioether bridge allows for a range of possible conformations. Computational modeling can predict the most stable conformers in different environments (gas phase, solution, and solid state) and provide insights into how conformational changes might influence the compound's properties and function.
Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to determine the electronic properties, such as molecular orbital energies, charge distribution, and electrostatic potential. researchgate.netresearchgate.net This information is vital for predicting the compound's reactivity, coordination behavior, and potential as a ligand.
Spectroscopic Predictions: Computational models can simulate various spectra (e.g., NMR, IR, UV-Vis), aiding in the interpretation of experimental data and confirming the structure of newly synthesized derivatives.
Modeling Supramolecular Interactions: Advanced computational methods can be used to model and quantify the strength of intermolecular interactions, providing a deeper understanding of the forces driving self-assembly and crystal packing.
The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and design of new materials and applications based on this compound.
Integration of the Compound into Emerging Materials Science Research and Applications
The multifunctional nature of this compound makes it a promising building block for a variety of advanced materials. Future research is anticipated to explore its potential in the following areas:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine and carboxylic acid moieties are excellent coordinating groups for metal ions. acs.org This makes the compound an ideal ligand for the synthesis of coordination polymers and MOFs. acs.org By selecting different metal centers and tuning the reaction conditions, a wide range of structures with varying dimensionalities and porosities could be achieved. These materials could have applications in gas storage, separation, catalysis, and sensing. The thioether group could also play a role in coordinating to soft metal ions or be a site for post-synthetic modification.
Functional Organic Materials: The combination of a photo- and electro-active pyridine ring with a flexible thioether linker could lead to the development of novel organic materials with interesting optical and electronic properties. Potential applications could include organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.
Biologically Active Scaffolds: Both pyridine and carboxylic acid motifs are common in pharmaceuticals. researchgate.net The unique combination of functional groups in this compound could serve as a scaffold for the development of new bioactive molecules. The thioether linkage can influence the lipophilicity and metabolic stability of a molecule.
The exploration of these research trajectories will undoubtedly uncover the full potential of this compound and pave the way for its application in a diverse range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(Pyridin-2-ylthio)methyl]benzoic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling pyridine-2-thiol derivatives with halogenated benzoic acid precursors. For structurally analogous compounds, a two-step process is documented: (i) condensation of a substituted benzaldehyde with aniline derivatives under acidic conditions, followed by (ii) oxidation to form the benzoic acid moiety. Optimization includes adjusting pH (e.g., pH 3.6–4.6 for intermediate isolation) and using catalysts like tetrabutylammonium perchlorate . Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is X-ray crystallography applied to determine the structural configuration of this compound?
- Methodology : Single-crystal X-ray diffraction is used to resolve the molecular geometry. Co-crystallization with complementary hydrogen-bond donors (e.g., 2-aminobenzoic acid) enhances crystal stability. Refinement protocols involve software like CrysAlis PRO and SHELXL, with validation through R-factor analysis (e.g., R1 < 0.05). Data collection parameters (e.g., Mo Kα radiation, 100 K temperature) ensure high-resolution results .
Q. What primary biological activities are investigated for this compound?
- Methodology : In vitro assays assess enzyme inhibition (e.g., kinase or protease targets) and receptor binding affinity. For benzoic acid derivatives, common protocols include:
- Enzyme assays : Measure IC50 values using fluorogenic substrates.
- Cell-based studies : Evaluate anti-inflammatory or anticancer effects via cytokine release (ELISA) or apoptosis markers (flow cytometry) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodology : Discrepancies (e.g., NMR shifts vs. DFT calculations) are addressed through iterative validation:
- Experimental : Repeat measurements under controlled conditions (e.g., solvent, temperature).
- Computational : Refine quantum chemical models (e.g., B3LYP/6-311++G** basis sets) to account for solvent effects or conformational flexibility .
- Statistical tools : Use Hirshfeld surface analysis to quantify intermolecular interactions influencing spectral properties .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodology :
- Process optimization : Use flow chemistry to enhance mixing and heat transfer.
- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
- Quality control : Validate purity via LC-MS and elemental analysis .
Q. What challenges arise in designing co-crystals of this compound for material science applications?
- Methodology : Co-crystal engineering requires:
- Donor-acceptor matching : Identify partners with complementary functional groups (e.g., pyridyl N for hydrogen bonding with carboxylic acids) .
- Stability testing : Assess thermal stability via DSC (e.g., melting point consistency) and hygroscopicity under controlled humidity .
Q. How do structural modifications (e.g., substituent positioning) influence electronic properties?
- Methodology :
- Synthetic tuning : Introduce electron-withdrawing/donating groups (e.g., -CF3, -OCH3) at the pyridine or benzene rings.
- Characterization : UV-Vis spectroscopy and cyclic voltammetry measure bandgap and redox potentials. DFT calculations (e.g., HOMO-LUMO analysis) correlate substituent effects with electronic behavior .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for variability.
- Sensitivity testing : Identify outliers via Grubbs’ test or robust regression .
- Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize inter-lab variability .
Q. How can computational methods predict the compound’s reactivity in novel chemical environments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
